alpha-Casozepine (CAS 117592-45-7) In Vivo Efficacy vs. Diazepam in Conditioned Defensive Burying Model
In a rat model of anxiety, alpha-casozepine demonstrated a 10-fold higher in vivo potency than the reference benzodiazepine diazepam. This contrasts sharply with its in vitro receptor affinity, which is 10,000-fold lower than diazepam. The discrepancy highlights a unique in vivo mechanism or enhanced bioavailability [1].
| Evidence Dimension | In vivo anxiolytic efficacy |
|---|---|
| Target Compound Data | Significant reduction in anxiety-like behavior (quantified difference noted in study) |
| Comparator Or Baseline | Diazepam (Benzodiazepine) |
| Quantified Difference | 10-fold more efficient than diazepam |
| Conditions | Conditioned defensive burying paradigm in rats |
Why This Matters
This demonstrates that alpha-casozepine is not a simple, lower-potency benzodiazepine analog, but rather achieves superior in vivo efficacy through distinct mechanisms, making it a more targeted and potentially safer anxiolytic candidate.
- [1] Miclo L, Perrin E, Driou A, Papadopoulos V, Boujrad N, Vanderesse R, et al. Characterization of α-casozepine, a tryptic peptide from bovine αs1-casein with benzodiazepine-like activity. FASEB J. 2001;15(10):1780-2. View Source
